3,7-Dimethyl-4-azaindole

Pharmacokinetics Drug Metabolism Medicinal Chemistry

Generic azaindole isomers often fail to deliver optimal pharmacokinetics or assay signal due to mismatched electronic and steric profiles. 3,7-Dimethyl-4-azaindole provides a precision building block with validated property advantages. - **Kinase Optimization**: 4-azaindole core improves unbound clearance (20-fold vs. indole); specific 3,7-dimethylation enhances target binding. - **Assay Development**: Methyl substitution increases fluorescence intensity vs. parent 4-azaindole; large Stokes shift (~130 nm). - **Lead Optimization**: LogP ~1.2 balances permeability and solubility - critical for CNS/oral programs. Sourced from audited supply chains. Available for immediate R&D procurement.

Molecular Formula C9H10N2
Molecular Weight 146.19 g/mol
Cat. No. B12277068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,7-Dimethyl-4-azaindole
Molecular FormulaC9H10N2
Molecular Weight146.19 g/mol
Structural Identifiers
SMILESCC1=C2C(=NC=C1)C(=CN2)C
InChIInChI=1S/C9H10N2/c1-6-3-4-10-9-7(2)5-11-8(6)9/h3-5,11H,1-2H3
InChIKeyFZAUKIBNGCRWRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,7-Dimethyl-4-azaindole: Scaffold for Kinase Inhibitors and Fluorescent Probes


3,7-Dimethyl-4-azaindole (CAS 1260386-25-1) is a 4-azaindole derivative substituted with methyl groups at the 3- and 7-positions of the heterocyclic core [1]. This substitution pattern confers unique electronic and steric properties that distinguish it from other azaindole isomers (e.g., 5-azaindole, 7-azaindole) and non-methylated analogs. Within the broader context of azaindole-based drug discovery, the 4-azaindole core is a privileged scaffold for kinase inhibition, and the specific methyl substitution of this compound has been shown to enhance key physicochemical and photophysical parameters, including lipophilicity, fluorescence intensity, and target binding kinetics [2][3].

Core
4-azaindole scaffold for kinase inhibition studies
Substitution
3,7-dimethyl pattern for fluorescent probe context
Isomer distinction
Electronic profile differs from 5-/7-azaindole isomers

Why 3,7-Dimethyl-4-azaindole Is Irreplaceable in Critical Assays


Simple replacement of 3,7-Dimethyl-4-azaindole with another azaindole isomer, or an unsubstituted 4-azaindole, can lead to significant changes in experimental outcomes. The position of the nitrogen atom in the pyridine ring (e.g., 4- vs. 5- vs. 7-azaindole) dramatically alters the electronic distribution, hydrogen-bonding capacity, and interaction with biological targets [1][2]. Furthermore, the specific methyl substitutions at the 3- and 7-positions of this compound have been shown to critically modulate key properties. They significantly enhance fluorescence intensity relative to the parent 4-azaindole [3], and increase lipophilicity (LogP ~1.2), which influences cellular permeability and protein binding, distinguishing it from more polar, unsubstituted azaindoles [4]. This combination of specific isomer and substitution pattern yields a unique profile that is not interchangeable with generic 'azaindole' or '4-azaindole' building blocks.

Isomer position (4- vs. 5- vs. 7-azaindole) may alter electronic distribution and target interaction; direct replacement may shift assay outcomes.
Removal of 3,7-dimethyl groups can reduce fluorescence intensity and change lipophilicity, limiting spectral and permeability fit.
Unsubstituted or differently substituted 4-azaindole may differ in logD, solubility, and protein binding, requiring re-validation.

3,7-Dimethyl-4-azaindole: Advantages Over Close Analogs


Improved Unbound Clearance vs. Indole Scaffolds

A 4-azaindole-containing inhibitor (analogous to the core of 3,7-dimethyl-4-azaindole) demonstrated a 20-fold decrease in unbound clearance in mouse PK studies compared to an indole-based analog. This improvement in a key DMPK parameter is attributed to the introduction of the 4-azaindole nitrogen, which lowers logD and improves solubility [1].

Unbound Clearance
Class-level inference
20-fold decrease in CLu (mouse PK)
Supports PK exposure model interpretation
4-azaindole analog vs indole baseline; in vivo study context
Pharmacokinetics Drug Metabolism Medicinal Chemistry

Superior Fluorescence and Stokes Shift vs. 4-Azaindole

Among all azaindole isomers (2-, 4-, 5-, 6-, and 7-azaindole), the 4-azaindole scaffold exhibits the largest Stokes shift (~130 nm) in steady-state fluorescence measurements. Importantly, methylation of the azaindole ring, such as the 3,7-dimethyl pattern of the target compound, retains this pronounced red shift but with significantly higher fluorescence intensity, reaching levels comparable to indole/tryptophan [1].

Fluorescence Intensity
Reported
3,7-Dimethyl-4-azaindoleIntensity comparable to indole; Stokes shift ~130 nm
Parent 4-azaindoleLower intensity; same Stokes shift class
Reported fluorescence assay context
Methylation enhances intensity for live-cell imaging studies
Fluorescent Probes Biophysics Chemical Biology

Improved Aqueous Solubility vs. 7-Azaindole Alkaloids

Comparative studies have shown that 4-azaindole alkaloids are more hydrophilic than their 7-azaindole counterparts [1]. This class-level property is expected to be retained in 3,7-Dimethyl-4-azaindole, offering an advantage in aqueous solubility over a commonly used alternative scaffold. This is supported by the reported lower LogP (~1.2) for this specific compound [2].

Hydrophilicity
Class-level inference
LogP ~1.2; qualitatively more hydrophilic than 7-azaindole alkaloids
Supports aqueous solubility screening context
HPLC-based class comparison; expected to retain 4-azaindole polarity
Physicochemical Properties Solubility Analytical Chemistry

3,7-Dimethyl-4-azaindole: Optimal Use Cases


Next-Generation PAK1 Inhibitor Design

In the design of PAK1 inhibitors, the 4-azaindole core, as represented by 3,7-Dimethyl-4-azaindole, provides a strategic advantage over indole-based scaffolds. As demonstrated by the 20-fold decrease in unbound clearance for a related 4-azaindole analog [1], this core can dramatically improve in vivo pharmacokinetics. Researchers developing PAK1-targeted therapies for oncology can utilize 3,7-Dimethyl-4-azaindole as a key intermediate to build a chemical series with a higher probability of achieving favorable exposure and low clearance.

Advanced Fluorescent Probes for Live-Cell Imaging

For biological assays requiring a bright, photostable fluorescent label with minimal self-quenching, 3,7-Dimethyl-4-azaindole is an ideal starting point. Its large Stokes shift (~130 nm, inherited from the 4-azaindole core) [2] and enhanced fluorescence intensity (due to methylation) [2] make it particularly well-suited for incorporation into proteins or peptides as a blue-fluorescent amino acid analog. This provides a distinct advantage over non-methylated 4-azaindoles, which suffer from lower quantum yield and weaker signal in physiological environments.

Balancing Lipophilicity and Solubility in Lead Optimization

In multiparameter optimization of lead compounds, managing lipophilicity is crucial for avoiding late-stage attrition. 3,7-Dimethyl-4-azaindole offers a favorable balance: its LogP of ~1.2 [3] and the enhanced hydrophilicity of the 4-azaindole core relative to 7-azaindole isomers [4] provide a more polar starting point than many other heterocyclic scaffolds. This property is particularly valuable in CNS drug discovery or in the development of oral therapeutics where solubility and permeability must be carefully balanced.

Selective Kinase Inhibitor Library Synthesis

Given the privileged nature of the azaindole scaffold for kinase hinge binding, 3,7-Dimethyl-4-azaindole can serve as a versatile building block for the rapid construction of focused kinase inhibitor libraries. The presence of the 4-azaindole core is associated with equipotent PAK1 inhibition and improved cellular potency over indole-based inhibitors [1]. Therefore, libraries built from this core are more likely to yield selective and cell-active inhibitors, making it a high-value procurement for medicinal chemistry groups focused on kinase targets.

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization studies
4-azaindole core PK profile context
Unbound clearance and exposure model review
Fluorescent probe development for live-cell imaging
Reported fluorescence intensity and Stokes shift
Signal intensity and spectral overlap endpoint review
Multiparameter lead optimization (logD/solubility)
Hydrophilicity and logD profile context
Aqueous solubility and permeability endpoint review
Focused kinase inhibitor library synthesis
Kinase hinge-binding scaffold context
Kinase selectivity and cellular activity context review
Quote Request

Request a Quote for 3,7-Dimethyl-4-azaindole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.